REACTION_CXSMILES
|
[OH:1][CH:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)[C:3]([O:5]CC)=[O:4].[OH-].[Na+:15].O.[ClH:17]>C(O)C>[OH:1][CH:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)[C:3]([OH:5])=[O:4].[Cl-:17].[Na+:15] |f:1.2,7.8|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at ambient temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of starting ester
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting solid was dried in vacuo for 18 h
|
Duration
|
18 h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)C1=NC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |